![molecular formula C9H10BrNO B2898332 1-(3-Bromopyridin-4-yl)cyclobutanol CAS No. 889687-37-0](/img/structure/B2898332.png)
1-(3-Bromopyridin-4-yl)cyclobutanol
Overview
Description
1-(3-Bromopyridin-4-yl)cyclobutanol is an organic compound with the molecular formula C9H10BrNO . It has a molecular weight of 228.089. The IUPAC name for this compound is 1-(3-bromo-4-pyridyl)cyclobutanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrNO/c10-8-6-11-5-2-7(8)9(12)3-1-4-9/h2,5-6,12H,1,3-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C .Scientific Research Applications
Analytical Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique used for identifying and characterizing 1-(3-Bromopyridin-4-yl)cyclobutanol. NMR provides detailed information about the molecule, such as the number and types of hydrogen and carbon atoms, chemical shifts, and coupling patterns. Other techniques like mass spectrometry and X-ray crystallography are also utilized alongside NMR for more comprehensive structural analysis.
Biological Properties
Research has explored the cytotoxic effects of this compound on breast cancer cells, indicating its potential in anti-cancer drug development. However, the broader spectrum of its biological properties remains under-researched and warrants further investigation.
Toxicity and Safety in Scientific Experiments
Currently, there is no substantial evidence pointing to specific toxicity or safety concerns associated with this compound in a research context. Nonetheless, standard precautions are advised due to its reactive nature.
Applications in Scientific Experiments
This compound is a versatile building block in synthesizing biologically active molecules and serves as a reagent in various organic reactions. Its potential as a cytotoxic agent against breast cancer cells is a notable area of interest.
Biotransformation Capabilities
Studies have shown that certain microorganisms, such as Burkholderia sp. MAK1, can metabolize pyridine derivatives, which include compounds similar to this compound. This biotransformation process involves the hydroxylation of these derivatives, leading to the production of various metabolites. Such capabilities highlight the potential for bio-catalytic applications in chemical synthesis.
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
1-(3-bromopyridin-4-yl)cyclobutan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-6-11-5-2-7(8)9(12)3-1-4-9/h2,5-6,12H,1,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEXMEMRRQVXBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=C(C=NC=C2)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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